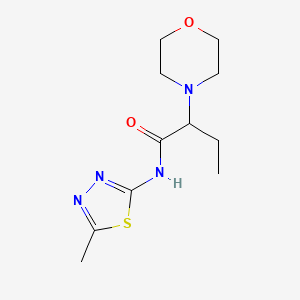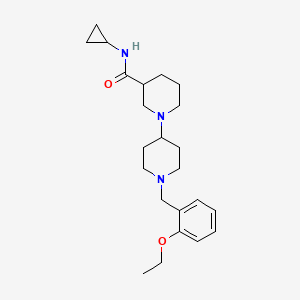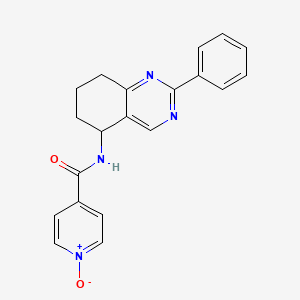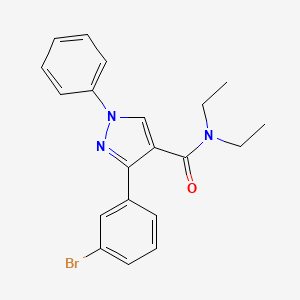![molecular formula C21H27N3O4 B6136989 N-(1-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-2-methylpropyl)-2-furamide](/img/structure/B6136989.png)
N-(1-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-2-methylpropyl)-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-2-methylpropyl)-2-furamide, commonly known as FMP, is a synthetic compound that has been extensively studied for its potential use in scientific research. FMP is a piperazine derivative that has been found to exhibit a range of biochemical and physiological effects.
Wirkmechanismus
The exact mechanism of action of FMP is not fully understood. However, it is believed to act as a selective antagonist at the 5-HT1A receptor. This receptor is involved in the regulation of mood, anxiety, and stress. FMP has also been found to inhibit the reuptake of dopamine and norepinephrine, which are neurotransmitters involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
FMP has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce anxiety and depression-like behaviors in animal models. It has also been found to have analgesic effects and to reduce inflammation. FMP has been shown to have a positive effect on cardiovascular function, including reducing blood pressure and heart rate. It has also been found to improve respiratory function.
Vorteile Und Einschränkungen Für Laborexperimente
FMP has several advantages for use in lab experiments. It is a highly selective antagonist at the 5-HT1A receptor, which makes it a valuable tool for studying the role of this receptor in various physiological processes. FMP has also been found to have low toxicity and to be well-tolerated in animal models. However, there are some limitations to the use of FMP in lab experiments. It has a short half-life, which can make dosing challenging. It is also relatively expensive, which can limit its use in large-scale studies.
Zukünftige Richtungen
There are several future directions for research on FMP. One area of interest is its potential use in cancer research. FMP has been found to have anticancer properties in vitro, and further studies are needed to determine its potential as a cancer treatment. Another area of interest is the role of FMP in the regulation of mood and behavior. Studies are needed to further elucidate its mechanism of action and to determine its potential as a treatment for mood disorders. Finally, there is a need for further studies on the safety and tolerability of FMP in humans.
Synthesemethoden
The synthesis of FMP involves the reaction of 1-(4-methoxyphenyl)piperazine with 2-methyl-2-propylpropane-1,3-diol in the presence of furan-2-carboxylic acid chloride. The reaction is carried out under anhydrous conditions and yields FMP as a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
FMP has been extensively studied for its potential use in scientific research. It has been found to exhibit a range of biochemical and physiological effects that make it a valuable tool for researchers. FMP has been used in studies of the central nervous system, cardiovascular system, and respiratory system. It has also been studied for its potential use in cancer research.
Eigenschaften
IUPAC Name |
N-[1-[4-(4-methoxyphenyl)piperazin-1-yl]-3-methyl-1-oxobutan-2-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O4/c1-15(2)19(22-20(25)18-5-4-14-28-18)21(26)24-12-10-23(11-13-24)16-6-8-17(27-3)9-7-16/h4-9,14-15,19H,10-13H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCCMTQOWUSIIAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCN(CC1)C2=CC=C(C=C2)OC)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(1-{[4-(4-Methoxyphenyl)piperazino]carbonyl}-2-methylpropyl)-2-furamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-N-(2,2,2-trifluoroethyl)-3-piperidinecarboxamide](/img/structure/B6136912.png)
![4-(3-{1-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-3-piperidinyl}propanoyl)morpholine](/img/structure/B6136923.png)
![1-[2-methoxy-6-({[3-(methylthio)propyl]amino}methyl)phenoxy]-3-(4-morpholinyl)-2-propanol](/img/structure/B6136928.png)
![1-[3-(2-methoxyphenoxy)propyl]-3-methylpiperazine](/img/structure/B6136929.png)
![1-[2-(ethylsulfonyl)-1H-benzimidazol-1-yl]acetone](/img/structure/B6136937.png)

![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(4-methoxybenzyl)-N~2~-(2-phenylethyl)glycinamide](/img/structure/B6136949.png)


![N~1~-(4-methylphenyl)-N~2~-[(3-methyl-2-thienyl)methyl]glycinamide](/img/structure/B6136965.png)
![[1-[(2-methyl-1-benzofuran-5-yl)carbonyl]-3-(2-phenoxyethyl)-3-piperidinyl]methanol](/img/structure/B6136974.png)
![N-isopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-oxo-1-[2-(2-pyridinyl)ethyl]-3-piperidinecarboxamide](/img/structure/B6136982.png)

![1-{4-[(dimethylamino)sulfonyl]phenyl}-5-oxo-N-3-pyridinyl-3-pyrrolidinecarboxamide](/img/structure/B6137022.png)